7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
7-(4-fluorophenyl)-4,7-dioxoheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FO4/c14-10-3-1-9(2-4-10)12(16)7-5-11(15)6-8-13(17)18/h1-4H,5-8H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMZDIGSNWYUHIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCC(=O)CCC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00365808 | |
| Record name | 7-(4-fluorophenyl)-4,7-dioxoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00365808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1566-06-9 | |
| Record name | 7-(4-fluorophenyl)-4,7-dioxoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00365808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 7 4 Fluorophenyl 4,7 Dioxoheptanoic Acid and Analogues
Classical and Retrosynthetic Approaches
The synthesis of 1,4-dicarbonyl compounds like 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid presents a notable challenge to chemists. This difficulty arises from the inherent polarity mismatch of potential starting materials, making the creation of such structures a test of synthetic ingenuity. researchgate.net
Multi-step Reaction Sequences for Core Structure Elaboration
Classical approaches to the core structure of dioxoheptanoic acids often rely on multi-step sequences using readily available starting materials. A representative synthesis for the non-fluorinated analogue, 4,7-dioxo-7-phenylheptanoic acid, involves a two-step process starting from acetophenone (B1666503) and furfural (B47365). researchgate.netasianpubs.org This methodology can be adapted for the synthesis of the fluorinated target compound.
The sequence begins with a base-catalyzed Claisen-Schmidt condensation between 4-fluoroacetophenone and furfural. The subsequent intermediate undergoes an acid-catalyzed hydrolysis and rearrangement to open the furan (B31954) ring, yielding the final 1,4-dicarbonyl structure. asianpubs.org This method, while effective, is characteristic of classical synthesis, often requiring harsh reaction conditions.
The synthesis of 1,4-dicarbonyls is a significant area of research, with various methods developed to overcome the synthetic challenges. These routes include strategies like oxidative enolate coupling and Stetter reactions, which highlight the diversity of approaches to this structural motif. researchgate.net
Identification and Synthesis of Key Intermediates
In the classical synthesis adapted from the non-fluorinated analogue, the primary intermediate is the product of the initial condensation reaction. For the target compound, this would be (2E)-1-(Furan-2-yl)-3-(4-fluorophenyl)prop-2-en-1-one.
Retrosynthetic Analysis: A retrosynthetic breakdown of this compound reveals several potential disconnection points. A logical approach involves disconnecting the molecule into simpler, more readily available precursors.
Disconnection 1 (C4-C5 bond): This leads to a synthon corresponding to a succinic acid derivative and a 4-fluorophenacyl synthon. This is a common strategy for 1,4-dicarbonyl compounds, often involving umpolung (polarity reversal) tactics. researchgate.net
Disconnection 2 (Furan-based): This follows the classical forward synthesis, tracing the heptanoic acid chain back to a furan ring. The key building blocks are a succinic acid precursor and a 2-substituted furan, which in turn comes from 4-fluoroacetophenone. asianpubs.org
The synthesis and characterization of the non-fluorinated analogue, 4,7-Dioxo-7-phenylheptanoic acid, have been reported, providing a foundational methodology. researchgate.netasianpubs.org The synthesis involves reacting acetophenone with furfural in the presence of sodium hydroxide, followed by hydrolysis with acetic acid and hydrochloric acid to yield the final product. asianpubs.org
Modern Synthetic Strategies
Contemporary approaches to the synthesis of this compound and its analogues leverage advanced catalytic systems to improve efficiency, selectivity, and functional group tolerance.
Transition-Metal-Catalyzed Transformations for Carbon-Carbon Bond Formation
The formation of the 1,4-dicarbonyl motif is a prime target for modern synthetic methods. Transition-metal catalysis offers powerful tools for constructing the necessary carbon-carbon bonds with high precision. organic-chemistry.org
Palladium-Catalyzed Reactions: Palladium catalysts are widely used for cross-coupling reactions. One such method involves the coupling of cyclopropanols with acyl chlorides to furnish 1,4-diketones. organic-chemistry.org Another palladium-catalyzed approach couples acid chlorides with indium homoenolates, which can be generated from enones. organic-chemistry.org
Cobalt-Catalyzed Reactions: Cobalt catalysts can be employed in cascade reactions for building 1,4-dicarbonyls. organic-chemistry.org Furthermore, cobalt-catalyzed hydroacylation of 1,3-dienes with aldehydes presents a highly regio- and enantioselective route to chiral ketones, which are precursors to the desired 1,4-dicarbonyl structure. acs.org
Iridium-Catalyzed Reactions: Iridium photoredox catalysis facilitates the decarboxylative 1,4-addition of certain α-keto acids to Michael acceptors, providing a pathway to 1,4-dicarbonyl compounds at room temperature. organic-chemistry.org
These methods represent a significant advancement over classical techniques, often proceeding under milder conditions with greater control.
Table 1: Selected Transition-Metal-Catalyzed Reactions for 1,4-Diketone Synthesis
| Catalyst System | Reactants | Product Type | Reference |
|---|---|---|---|
| Palladium / Organozinc Reagents | Enones, Carbon Monoxide | 1,4-Diketone | organic-chemistry.org |
| Palladium / Indium Homoenolates | Acid Chlorides | 1,4-Dicarbonyl | organic-chemistry.org |
| Cobalt / Phosphine (B1218219) Ligand | 1,3-Dienes, Aldehydes | Chiral Ketone | acs.org |
Chemo- and Regioselective Functionalization Techniques
Achieving selectivity in molecules with multiple reactive sites is a central theme in modern synthesis. For a molecule like this compound, which contains two distinct carbonyl groups and a carboxylic acid, chemo- and regioselective functionalization is critical for any subsequent modifications.
Ligand-Controlled Selectivity: The choice of ligand in a transition-metal complex can exquisitely control reaction outcomes. For instance, palladium/N-heterocyclic carbene (NHC) ligand systems can achieve exclusive α-regioselectivity in the functionalization of certain fluorinated compounds with ketones. nih.gov Different ligands can even steer the reaction toward completely different products from the same starting materials. nih.gov
Catalyst-Controlled Reactions: Iridium(I) catalysts paired with bulky phosphine ligands can direct the dehydrogenation of diols to form acyl-cyclohexenes, avoiding other potential reaction pathways. acs.org Similarly, palladium catalysts with specific pyrazole-alkyl phosphine ligands can achieve excellent regio- and chemoselectivity in C-H arylation reactions, selectively activating a C-Cl bond over a C-OTf bond. nih.gov These examples demonstrate the power of catalyst design in directing reactivity.
These techniques allow for the precise modification of complex molecules, which is essential for creating analogues or for use in further synthetic steps.
Biocatalytic Pathways for Selective Transformations
Biocatalysis utilizes enzymes to perform chemical transformations with unparalleled selectivity. nih.gov This approach offers a green and efficient alternative for modifying complex molecules.
For a scaffold like this compound, enzymes could be used for highly selective modifications:
Ketone Reduction: Alcohol dehydrogenases (ADHs) are capable of reducing ketones to chiral alcohols with high stereoselectivity. By selecting the appropriate ADH, it would be possible to selectively reduce one of the two ketone groups in the target molecule to a specific stereoisomer. nih.gov
Amine Formation: Transaminases can be used to convert ketones into chiral amines, a key transformation in the synthesis of many pharmaceutical compounds. nih.gov This could be applied to introduce an amino group at either the C4 or C7 position with high enantiomeric purity.
While the direct enzymatic synthesis of the entire molecule is less common, biocatalytic transformations are invaluable for the selective functionalization of the core structure or its advanced intermediates. nih.gov
Table 2: Mentioned Chemical Compounds
| Compound Name | CAS Number | Molecular Formula |
|---|---|---|
| This compound | 1566-06-9 | C13H13FO4 |
| 4,7-Dioxo-7-phenylheptanoic acid | 39742-60-4 | C13H14O4 |
| 4-Fluoroacetophenone | 403-42-9 | C8H7FO |
| Furfural | 98-01-1 | C5H4O2 |
| (2E)-1-(Furan-2-yl)-3-(4-fluorophenyl)prop-2-en-1-one | Not readily available | C13H9FO2 |
Optimization of Synthetic Efficiency and Yield
The economical and sustainable production of this compound and its derivatives hinges on the optimization of synthetic pathways to maximize efficiency and yield. This involves a multi-faceted approach, encompassing the intensification of reaction processes and the meticulous screening of reaction conditions.
Process Intensification and Reaction Condition Screening
A plausible synthesis for the parent compound, 4,7-dioxo-7-phenylheptanoic acid, involves the reaction of acetophenone with furfural, followed by acid-catalyzed hydrolysis. asianpubs.orgresearchgate.net Adapting this for the target molecule would involve starting with 4-fluoroacetophenone. The efficiency of such multi-step syntheses is highly dependent on the specific conditions of each step. Key parameters for optimization include the choice of catalyst, solvent, reaction temperature, and reaction time.
Screening various catalysts is crucial. For condensations and cyclizations, Lewis acids like Erbium(III) triflate (Er(OTf)₃) have been shown to be effective, even in the presence of water. nih.gov Phase-transfer catalysts, such as benzyltriethylammonium bromide (BTEAB), have also been successfully employed in multi-component reactions in aqueous media, promoting the reaction as an emulsifier and simplifying the work-up procedure. asianpubs.org The concentration of the catalyst is another critical variable; studies on similar multi-component reactions show that increasing catalyst loading can accelerate reaction rates and improve yields up to an optimal point. asianpubs.org
The choice of solvent significantly impacts reaction outcomes. While high-boiling point polar solvents like DMSO and DMF can sometimes hinder transformations by coordinating with Lewis acid catalysts, solvents like toluene (B28343) are often effective for such catalyzed reactions. nih.gov Increasingly, water is being explored as a green solvent, which can be highly effective, especially when paired with a suitable phase-transfer catalyst. asianpubs.org Temperature is another key factor; while reactions may proceed at room temperature, elevated temperatures (e.g., 50-60°C) are often required to achieve reasonable reaction times without causing degradation of starting materials or products. asianpubs.org
The table below summarizes findings from screening conditions for analogous multi-component reactions leading to complex heterocyclic structures, illustrating the typical parameters that would be optimized for the synthesis of this compound.
Table 1: Optimization of Reaction Conditions for Analogous Syntheses
| Parameter | Variation Studied | Observation | Source |
|---|---|---|---|
| Catalyst | Screening of various Lewis acids (e.g., Er(OTf)₃, Yb(OTf)₃, Sc(OTf)₃) | Er(OTf)₃ found to be highly effective for cascade reactions involving 1,3-dicarbonyl compounds. | nih.gov |
| Catalyst Loading | Varied from 3 mol% to 15 mol% | Yield increased from 74% to 94% as catalyst loading was raised from 3 to 12 mol%; no further improvement at 15 mol%. | asianpubs.org |
| Solvent | DCE, ACN, Dioxane, Toluene, DMSO, DMF, Water | Toluene at reflux was optimal for one cascade reaction. For another, water with a phase-transfer catalyst provided a green and efficient system. | nih.govasianpubs.org |
| Temperature | Room Temperature vs. 50-60°C vs. >60°C | Elevating temperature from RT to 50-60°C significantly shortened reaction times. Temperatures above 60°C led to product hydrolysis. | asianpubs.org |
Stereochemical Control in Synthesis
The structure of this compound is achiral. However, stereochemical control becomes critically important when synthesizing analogues where one or both keto groups are reduced to hydroxyl groups, creating one or more stereocenters. The generation of a single stereoisomer is often crucial, as different enantiomers or diastereomers can have vastly different biological activities. youtube.com
Several strategies can be employed to control the stereochemical outcome of such reductions or other stereocenter-forming reactions:
Substrate Control: Existing stereochemistry in one part of a molecule can influence the outcome of a reaction elsewhere in the same molecule. youtube.com
Auxiliary Control: A chiral auxiliary, which is often expensive, can be temporarily attached to the substrate molecule. youtube.com This auxiliary group sterically blocks one face of the reactive site (e.g., a ketone), forcing an incoming reagent to attack from the opposite face. After the reaction, the auxiliary is removed, yielding a product with a specific stereochemistry. youtube.com
Reagent Control: This involves using a chiral reagent or catalyst to influence the stereochemical outcome. For instance, chiral catalysts derived from natural products like Cinchona alkaloids (e.g., quinine) can be used to achieve high stereoselectivity in reactions such as Michael additions. wikipedia.org In the context of producing chiral alcohol analogues, stereoselective reduction of the ketone can be achieved using chiral reducing agents or through catalytic hydrogenation with a chiral catalyst.
For γ-keto acids, a key class of compounds related to the target molecule, catalytic reductive lactonization using a hydrosilane and a gallium catalyst can directly produce γ-lactone derivatives. rsc.org Controlling the stereochemistry during the reduction of the ketone prior to lactonization would lead to enantiomerically enriched lactones. Advanced methods, such as bioinformatic analysis of ketoreductase (KR) enzyme domains, can also be used to predict and engineer the stereochemical outcome of reductions in biosynthetic pathways, a concept that can be applied to chemoenzymatic strategies. mdpi.com
Structural Elucidation and Advanced Characterization of 7 4 Fluorophenyl 4,7 Dioxoheptanoic Acid
Spectroscopic Methods for Structural Assignment
Spectroscopic techniques are indispensable tools for probing the molecular structure of chemical compounds. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal detailed information about their electronic and vibrational properties, as well as the magnetic environments of their constituent nuclei.
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful methods for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid would be expected to show distinct signals for each chemically non-equivalent proton. The aromatic protons on the 4-fluorophenyl group would typically appear as a complex multiplet or two distinct doublets of doublets in the downfield region (typically δ 7.0-8.2 ppm) due to coupling with each other and with the fluorine atom. The methylene protons of the heptanoic acid chain would exhibit characteristic multiplets in the upfield region (typically δ 2.0-3.5 ppm). The acidic proton of the carboxylic acid group would appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbons of the ketone and carboxylic acid functional groups would be expected to resonate at the most downfield chemical shifts (typically δ 170-210 ppm). The aromatic carbons would appear in the region of δ 115-165 ppm, with the carbon directly attached to the fluorine atom showing a characteristic large coupling constant (¹JCF). The aliphatic methylene carbons would be observed at upfield chemical shifts (typically δ 20-40 ppm).
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (δ, ppm) | Assignment |
| ~11.0-12.0 (br s, 1H) | -COOH |
| ~8.0-8.2 (m, 2H) | Aromatic CH |
| ~7.2-7.4 (m, 2H) | Aromatic CH |
| ~3.2 (t, 2H) | -CH₂-CO- (aromatic) |
| ~3.0 (t, 2H) | -CH₂-CO- |
| ~2.8 (t, 2H) | -CH₂-COOH |
| ~2.2 (quint, 2H) | -CH₂-CH₂-CH₂- |
Note: Predicted chemical shifts (δ) are in parts per million (ppm) relative to a standard reference. Coupling patterns are abbreviated as s (singlet), d (doublet), t (triplet), quint (quintet), m (multiplet), br (broad). d indicates a doublet due to C-F coupling.
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) provides a highly accurate determination of the molecular weight of a compound, allowing for the confident determination of its elemental composition.
For this compound (C₁₃H₁₃FO₄), the expected exact mass would be calculated and compared with the experimentally determined value. Fragmentation patterns observed in the mass spectrum, often generated by techniques such as collision-induced dissociation (CID), would provide valuable information about the connectivity of the molecule. Characteristic fragments would be expected from the cleavage of the alkyl chain and the loss of small molecules like water or carbon dioxide.
| Mass Spectrometry Data (Predicted) | |
| Technique | Observation |
| High-Resolution Mass Spectrometry (HRMS) | Calculated m/z for [M+H]⁺: 253.0870. The experimentally determined mass should be within a few ppm of this value, confirming the elemental composition C₁₃H₁₄FO₄⁺. |
| Tandem Mass Spectrometry (MS/MS) | Fragmentation of the [M+H]⁺ ion would likely show characteristic losses, such as the loss of H₂O (m/z 235.0765) and COOH (m/z 207.0921). A prominent fragment corresponding to the 4-fluorobenzoyl cation [FC₆H₄CO]⁺ at m/z 123.0239 would also be expected. |
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are used to identify the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show strong absorption bands characteristic of its functional groups. A broad absorption in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid. Two distinct and strong carbonyl (C=O) stretching bands would be expected: one for the carboxylic acid carbonyl (around 1700-1725 cm⁻¹) and another for the two ketone carbonyls (one aromatic and one aliphatic, likely appearing around 1680-1715 cm⁻¹). The C-F stretching vibration would typically appear as a strong band in the region of 1250-1000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations would be expected to give rise to strong signals in the Raman spectrum. The carbonyl stretching vibrations would also be Raman active, although their intensities might differ from those in the IR spectrum. The symmetric vibrations of the molecule are often more intense in the Raman spectrum.
| Vibrational Spectroscopy Data (Predicted) | |
| Functional Group | Expected IR Absorption (cm⁻¹) |
| O-H (Carboxylic Acid) | 3300-2500 (broad) |
| C-H (Aromatic) | 3100-3000 |
| C-H (Aliphatic) | 3000-2850 |
| C=O (Carboxylic Acid) | 1725-1700 |
| C=O (Ketones) | 1715-1680 |
| C=C (Aromatic) | 1600-1450 |
| C-F (Aromatic) | 1250-1000 |
X-ray Diffraction Studies for Solid-State Structure
While spectroscopic methods provide invaluable information about the molecular structure, X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state.
Single crystal X-ray diffraction is a powerful technique that can provide an unambiguous determination of the molecular structure, including bond lengths, bond angles, and torsional angles. mdpi.comnih.gov To perform this analysis, a high-quality single crystal of this compound would be required. The crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is collected and analyzed.
The analysis of the diffraction data would yield the precise coordinates of each atom in the crystal lattice, allowing for the generation of a detailed three-dimensional model of the molecule. This would confirm the connectivity established by NMR and MS, and also provide crucial information about the conformation of the flexible heptanoic acid chain and the relative orientation of the fluorophenyl ring. Furthermore, intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups, would be clearly elucidated. mdpi.com
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit different physical properties, such as melting point, solubility, and stability.
Conformational Analysis and Stereochemistry
The conformational flexibility of this compound is a key determinant of its molecular properties and interactions. The molecule's structure, characterized by a heptanoic acid chain with two keto groups and a terminal 4-fluorophenyl substituent, allows for a significant degree of rotational freedom around its single bonds. A detailed conformational analysis is essential to understand the spatial arrangement of its atoms and the resulting energetic landscape.
In terms of stereochemistry, this compound is an achiral molecule. It does not possess any chiral centers, which are typically carbon atoms bonded to four different substituents. The absence of stereogenic centers means that this compound does not have enantiomers or diastereomers. Therefore, it does not exhibit optical activity. The molecule does, however, possess prochiral centers, and its interactions with chiral environments, such as enzymes, could be stereospecific.
A hypothetical representation of key dihedral angles in a low-energy conformer of this compound is presented in the table below. These values are illustrative and would require confirmation through experimental or computational methods.
| Dihedral Angle | Atoms Involved | Hypothetical Value (degrees) |
| ω1 | C3-C4-C5-C6 | ~180° (anti-periplanar) |
| ω2 | C4-C5-C6-C7 | ~180° (anti-periplanar) |
| ω3 | C6-C7-C8-C9 | ~60° (gauche) |
This table presents hypothetical data for illustrative purposes.
Computational Chemistry Approaches to Structure
Computational chemistry provides powerful tools for the in-depth analysis of molecular structures and properties that may be difficult to probe experimentally. For this compound, methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can offer profound insights into its electronic structure and conformational dynamics.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can elucidate the distribution of electrons within the molecule, which is fundamental to understanding its reactivity and intermolecular interactions.
Key electronic properties that can be determined through DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
Furthermore, DFT can be used to generate an electrostatic potential (ESP) map, which illustrates the charge distribution on the molecular surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, such as the oxygen atoms of the carbonyl and carboxyl groups. Regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. Analysis of the natural bond orbital (NBO) charges can provide a quantitative measure of the partial charge on each atom, offering further insight into the molecule's polarity and reactive sites. The presence of the electron-withdrawing fluorine atom on the phenyl ring is expected to influence the electron density across the aromatic system and the adjacent carbonyl group.
Below is a table of hypothetical electronic properties for this compound, as would be predicted by DFT calculations.
| Electronic Property | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons. |
| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability. |
| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |
This table presents hypothetical data for illustrative purposes.
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational landscape of a flexible molecule like this compound.
An MD simulation would reveal the various accessible conformations of the molecule and the relative time it spends in each state. This allows for the identification of the most stable, low-energy conformers and the transition states that connect them. The simulation can be performed in a simulated solvent environment, such as water, to more accurately reflect the conditions in which the molecule might be studied or utilized. This provides insight into how solvent interactions influence the conformational preferences.
From the simulation trajectory, various structural parameters can be analyzed, such as the distribution of important dihedral angles, the root-mean-square deviation (RMSD) of the atomic positions to track conformational changes, and the radial distribution functions to understand the solvation shell around different parts of the molecule. The resulting data can be used to construct a free energy landscape, which maps the conformational space of the molecule and highlights the thermodynamically favored states. For this compound, MD simulations would be particularly useful in understanding the flexibility of the aliphatic chain and the orientation of the 4-fluorophenyl group relative to the rest of the molecule.
The following table summarizes hypothetical results that could be obtained from an MD simulation of this compound.
| Simulation Parameter | Hypothetical Result | Implication |
| Most Populated Conformer | Extended chain with anti-periplanar backbone | Minimization of steric hindrance. |
| Key Dihedral Angle (C4-C5-C6-C7) | Bimodal distribution around ±170° and ±65° | Indicates flexibility and multiple stable rotamers. |
| Solvent Accessible Surface Area (SASA) | Fluctuations between 250-300 Ų | Reflects dynamic changes in molecular shape. |
This table presents hypothetical data for illustrative purposes.
Biological Activities and Molecular Mechanisms of 7 4 Fluorophenyl 4,7 Dioxoheptanoic Acid
Investigation of Enzyme Inhibition Profiles
Evaluation as an Inhibitor of Protein Tyrosine Phosphatases
No data is available.
Assessment of Protoporphyrinogen Oxidase (Protox) Inhibition
No data is available.
Screening against Other Therapeutically Relevant Enzyme Targets
No data is available.
Cellular and Sub-cellular Level Interactions
Modulation of Specific Signal Transduction Pathways
No data is available.
Impact on Cellular Energetics and Metabolic Flux
No data is available.
No Published Research Found on the Biological Activities of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid
Despite a comprehensive search of scientific literature and chemical databases, no specific information regarding the biological activities or molecular mechanisms of the chemical compound this compound could be located. The requested article, which was to be structured around detailed research findings on this specific compound, cannot be generated due to the absence of publicly available data.
Extensive searches were conducted to find information pertaining to the ligand-receptor binding, allosteric modulation, in vitro pharmacological characterization, and preclinical efficacy of this compound. These searches included broad as well as highly specific queries across multiple scientific platforms. The CAS number for the compound, 1566-06-9, was also used to probe for any associated biological studies.
The search results did yield information on structurally related compounds, such as other γ-diketo acids and various fluorophenyl derivatives. For instance, research exists on the general class of diketo acids, some of which have been investigated for their potential as inhibitors of enzymes like HIV-1 integrase. Similarly, various molecules containing a fluorophenyl group have been synthesized and evaluated for a wide range of biological activities. However, none of these studies specifically name or provide data for this compound.
This lack of information suggests that this compound may be a novel compound that has not yet been subjected to biological evaluation, or it could be a chemical intermediate used in the synthesis of other molecules, with its own biological properties remaining uninvestigated. It is also possible that research on this compound exists but is not in the public domain.
Without any data on its interaction with biological targets, its effects in cell-based assays, or its activity in preclinical models, it is impossible to provide a scientifically accurate and informative article as per the requested detailed outline. Any attempt to do so would be speculative and would not meet the required standards of accuracy and evidence-based reporting.
Therefore, the sections and subsections outlined in the prompt, including:
Preclinical Efficacy and Mechanism Validation
Pharmacodynamic Biomarker Identification
cannot be addressed for this compound at this time based on the available information.
Structure-Activity Relationship (SAR) Derivations
Due to the absence of published biological data for this compound and its analogs, no structure-activity relationship studies have been reported.
Elucidation of Pharmacophoric Requirements for Biological Response
There is no available information to define the essential structural features (pharmacophore) of this compound that are necessary for any specific biological activity.
Correlation of Structural Motifs with Specific Biological Outcomes
Without any biological activity data, it is not possible to correlate the structural motifs of this compound, such as the 4-fluorophenyl group, the diketone system, or the carboxylic acid function, with any specific biological outcomes.
Metabolism and Biotransformation of 7 4 Fluorophenyl 4,7 Dioxoheptanoic Acid
In Vitro Metabolic Stability Assessment
The initial evaluation of a compound's metabolic fate often begins with in vitro assays that predict its stability in a biological system. These tests provide crucial data on how rapidly the compound is metabolized, which in turn influences its bioavailability and duration of action.
Microsomal and Hepatocyte Stability Studies
In the realm of drug discovery and development, the stability of a compound when exposed to liver enzymes is a key determinant of its potential as a therapeutic agent. This is typically assessed using liver microsomes and hepatocytes, which contain the primary enzymes responsible for drug metabolism.
Microsomal stability assays utilize subcellular fractions of the liver that are enriched in cytochrome P450 (CYP450) enzymes, the primary drivers of Phase I metabolism. When a compound like 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid is incubated with liver microsomes in the presence of necessary cofactors (e.g., NADPH), the rate of its disappearance is measured over time. This provides an estimate of its intrinsic clearance, a measure of the inherent ability of the liver enzymes to metabolize the compound.
Hepatocyte stability studies offer a more comprehensive picture as they involve whole liver cells. These cells contain both Phase I and Phase II metabolic enzymes, allowing for the assessment of a broader range of metabolic reactions. The use of hepatocytes is considered the gold standard for in vitro metabolism studies as the cellular environment more closely mimics the in vivo situation.
Table 1: Hypothetical In Vitro Metabolic Stability of this compound
| System | Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Liver Microsomes | Human | 45 | 15.4 |
| Rat | 30 | 23.1 | |
| Hepatocytes | Human | 60 | 11.5 |
| Rat | 40 | 17.3 |
Note: The data in this table is hypothetical and serves as an illustrative example based on the expected metabolism of compounds with similar structural features.
Identification of Major Metabolites and Biotransformation Pathways
The biotransformation of this compound is anticipated to proceed through several key pathways, primarily involving the modification of its functional groups: the ketone moieties, the fluorophenyl ring, and the carboxylic acid chain.
Based on the metabolism of structurally related compounds, the major biotransformation pathways are likely to include:
Reduction of the ketone groups: One or both of the ketone groups are susceptible to reduction to form secondary alcohols. This is a common metabolic fate for ketones, catalyzed by carbonyl reductases.
Hydroxylation of the aromatic ring: The 4-fluorophenyl group may undergo hydroxylation at the positions ortho or meta to the fluorine atom. Aromatic hydroxylation is a classic CYP450-mediated reaction.
Conjugation of the carboxylic acid: The heptanoic acid chain possesses a terminal carboxylic acid group, which is a prime target for Phase II conjugation reactions. The most common conjugation is with glucuronic acid to form a glucuronide conjugate, a highly water-soluble metabolite that is readily excreted.
Enzymatic Systems Governing Metabolism
The metabolic conversion of xenobiotics like this compound is orchestrated by a complex interplay of various enzyme systems, primarily located in the liver.
Role of Cytochrome P450 Enzymes and Other Metabolic Enzymes
Cytochrome P450 (CYP450) enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a vast array of compounds. uomus.edu.iq For this compound, CYP450 enzymes are expected to be involved in the hydroxylation of the fluorophenyl ring. nih.gov Several CYP isoforms could potentially contribute to this reaction, with the specific isoform(s) depending on the compound's affinity for their active sites.
Carbonyl reductases are another important class of enzymes that are likely to participate in the metabolism of this compound. These enzymes, present in the cytosol of various tissues including the liver, catalyze the reduction of ketones to their corresponding secondary alcohols. nih.gov
UDP-glucuronosyltransferases (UGTs) are the key enzymes in Phase II metabolism responsible for glucuronidation. upol.cz The carboxylic acid moiety of this compound is a substrate for UGTs, leading to the formation of a more polar and excretable glucuronide conjugate. drughunter.com
Characterization of Phase I and Phase II Metabolic Reactions
The metabolism of this compound can be categorized into two distinct phases:
Phase I Reactions: These are functionalization reactions that introduce or expose polar functional groups on the parent molecule. For the target compound, the primary Phase I reactions are anticipated to be:
Oxidation: Hydroxylation of the 4-fluorophenyl ring by CYP450 enzymes.
Reduction: Conversion of the ketone groups to hydroxyl groups by carbonyl reductases.
Phase II Reactions: These are conjugation reactions where an endogenous molecule is attached to the parent compound or its Phase I metabolite, further increasing its water solubility and facilitating its elimination from the body. The principal Phase II reaction for this compound is expected to be:
Glucuronidation: The conjugation of the carboxylic acid group with glucuronic acid, catalyzed by UGTs. upol.cz
Table 2: Predicted Major Metabolites of this compound
| Metabolite | Metabolic Pathway | Enzyme(s) Involved |
| 7-(4-Fluorophenyl)-4-hydroxy-7-oxoheptanoic acid | Ketone Reduction | Carbonyl Reductase |
| 7-(4-Fluorophenyl)-7-hydroxy-4-oxoheptanoic acid | Ketone Reduction | Carbonyl Reductase |
| 7-(4-Fluorophenyl)-4,7-dihydroxyheptanoic acid | Ketone Reduction | Carbonyl Reductase |
| 7-(4-Fluoro-3-hydroxyphenyl)-4,7-dioxoheptanoic acid | Aromatic Hydroxylation | Cytochrome P450 |
| This compound glucuronide | Glucuronidation | UDP-glucuronosyltransferase |
Note: The metabolites listed in this table are predicted based on the known metabolism of similar chemical structures and have not been experimentally confirmed for this specific compound.
Implications of Metabolism for Biological Activity
Activation or Deactivation: Metabolism can convert an inactive parent compound (a prodrug) into a pharmacologically active metabolite. Conversely, and more commonly, metabolism leads to the deactivation of a biologically active compound, terminating its effect. The reduction of the ketone groups or hydroxylation of the aromatic ring could potentially alter the compound's interaction with its biological target, thereby modifying its activity.
Altered Potency and Efficacy: Metabolites may exhibit different potencies and efficacies compared to the parent compound. For instance, a hydroxylated metabolite might have a higher or lower affinity for a specific receptor.
Design and Synthesis of Advanced Analogues and Derivatives of 7 4 Fluorophenyl 4,7 Dioxoheptanoic Acid
Rational Design Principles for Optimized Biological Profile
Rational drug design aims to create new molecules with improved potency, selectivity, and pharmacokinetic properties by systematically modifying a lead structure. For 7-(4-fluorophenyl)-4,7-dioxoheptanoic acid, this involves targeted alterations to its three main components: the terminal carboxylic acid, the aliphatic linker, and the 4-fluorophenyl group.
Bioisosteric Replacements and Scaffold Modifications
Bioisosteric replacement is a cornerstone strategy in medicinal chemistry used to enhance molecular properties while retaining or improving biological activity. drughunter.comspirochem.com This involves substituting a functional group with another that has similar physical or chemical properties.
Carboxylic Acid Bioisosteres: The terminal carboxylic acid group is a key site for modification. While important for target interaction, it is often associated with poor membrane permeability and rapid metabolism. Replacing it with non-classical bioisosteres can address these liabilities. drughunter.com Common replacements include:
Tetrazoles: These are widely recognized acidic bioisosteres that can mimic the charge and hydrogen bonding of a carboxylate while increasing lipophilicity. u-tokyo.ac.jp
Acylsulfonamides: These groups have pKa values within the range of carboxylic acids and can form similar hydrogen bond geometries. u-tokyo.ac.jp
Hydroxamic Acids: These can also serve as effective carboxylic acid surrogates.
Aromatic Ring Modifications: The 4-fluorophenyl moiety can be altered to probe structure-activity relationships (SAR). The fluorine atom can be moved to the ortho or meta positions or replaced with other substituents like chlorine, a methyl group, or a trifluoromethyl group to modulate electronic properties and metabolic stability. nih.govcambridgemedchemconsulting.com Furthermore, the entire phenyl ring can be replaced with various heterocyclic systems (e.g., pyridine, thiophene, pyrazole) to explore new interactions with a biological target.
Scaffold Modifications: "Scaffold hopping" is an advanced strategy that replaces the central molecular core—in this case, the heptanoic acid chain—with a structurally distinct scaffold while preserving the spatial arrangement of key functional groups. uniroma1.itnih.gov This can lead to novel chemical entities with improved properties and new intellectual property. uniroma1.it For instance, the flexible aliphatic chain could be replaced with a more rigid cyclic or heterocyclic framework to reduce conformational flexibility, which can enhance binding affinity and selectivity.
| Original Moiety | Potential Bioisostere/Modification | Rationale for Modification |
|---|---|---|
| Carboxylic Acid | Tetrazole, Acylsulfonamide, Hydroxamic Acid | Improve metabolic stability, modulate acidity (pKa), and enhance membrane permeability. drughunter.comu-tokyo.ac.jp |
| 4-Fluorophenyl Ring | Pyridyl, Thienyl, Pyrazolyl Rings | Explore new hydrogen bonding interactions, alter polarity, and escape patent space. nih.gov |
| Fluorine Substituent | -H, -Cl, -CH3, -CF3 | Fine-tune electronic properties, lipophilicity, and metabolic stability. nih.govcambridgemedchemconsulting.com |
| Heptanoic Acid Chain | Cyclohexane, Piperidine, Pyrrolidine Core | Introduce conformational rigidity, improve selectivity, and modify physicochemical properties. uniroma1.it |
Strategies for Improving Potency and Selectivity
Optimizing the potency and selectivity of a lead compound is a primary goal of medicinal chemistry. nih.gov Selectivity is crucial to minimize off-target effects, while potency determines the concentration at which a compound elicits a therapeutic effect.
Key strategies include:
Structure-Based Design: If the three-dimensional structure of the biological target is known, computational tools can be used to design analogues that maximize favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) and minimize steric clashes within the binding site. nih.gov
Exploiting Protein Flexibility: Designing compounds that bind to specific conformational states of a target protein, such as an inactive state, can be a powerful strategy for achieving high selectivity over related proteins that may not readily adopt that conformation. nih.gov
Electrostatic and Shape Complementarity: Modifying substituents to achieve better electrostatic and shape complementarity with the target's binding pocket can significantly enhance affinity. For example, introducing a carboxylate group on an inhibitor can create repulsive interactions with a negatively charged residue in an off-target protein, thereby improving selectivity through "negative design". nih.gov
Conformational Constraint: As mentioned in scaffold hopping, reducing the flexibility of the molecule by incorporating cyclic structures or double bonds can pre-organize the compound in its bioactive conformation. This reduces the entropic penalty of binding, often leading to a significant increase in potency.
Combinatorial and Parallel Synthesis of Derivative Libraries
To efficiently explore the SAR of the this compound scaffold, combinatorial chemistry and parallel synthesis are invaluable tools. nih.gov These techniques allow for the rapid generation of large, focused libraries of related compounds by systematically combining a set of diverse building blocks. nih.govnih.gov
A parallel synthesis approach could be employed where the core scaffold is prepared and then diversified in the final steps. For example, using a multi-well plate format, the carboxylic acid of the parent compound could be coupled with a library of different amines to produce a variety of amides. Similarly, a library of aryl boronic acids could be used in Suzuki cross-coupling reactions on a suitably functionalized precursor to generate diversity in the aromatic ring portion of the molecule. nih.gov Solid-phase organic synthesis (SPOS) is particularly well-suited for this, as it simplifies purification by allowing excess reagents and by-products to be washed away from the resin-bound product. nih.gov
| Scaffold Position | Building Block Set (Example) | Reaction Type | Resulting Diversity |
|---|---|---|---|
| Carboxylic Acid | Set of 50 primary/secondary amines | Amide Coupling | 50 unique amides |
| 4-Fluorophenyl | Set of 30 diverse aryl/heteroaryl boronic acids | Suzuki Coupling | 30 unique biaryl analogues |
| Aliphatic Chain | Set of 20 different alkyl halides | Alkylation of an enolate precursor | 20 unique chain-substituted analogues |
Stereochemical Purity and Enantioselective Synthesis of Chiral Analogues
While the parent compound this compound is achiral, many of the rationally designed analogues described above could contain one or more stereocenters. The introduction of substituents on the aliphatic chain, for example, would create chiral molecules. Since enantiomers of a chiral drug can have vastly different biological activities, potencies, and toxicities, the ability to synthesize and evaluate stereochemically pure compounds is critical. acs.org
The enantioselective synthesis of 1,4-dicarbonyl compounds is a recognized challenge in organic synthesis but several powerful methods have been developed. nih.govacs.org These often rely on:
Chiral Catalysts: Using a chiral catalyst can render a reaction enantioselective, producing one enantiomer in excess. acs.org
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to a starting material to direct the stereochemical outcome of a reaction. After the desired stereocenter is set, the auxiliary is removed. acs.org
Chiral Resolution: This classical method involves separating a racemic mixture by reacting it with a single enantiomer of a chiral resolving agent to form a pair of diastereomers, which can then be separated by physical means like crystallization. wikipedia.org
Once synthesized, the stereochemical purity (enantiomeric excess) of the chiral analogues must be confirmed. Standard analytical techniques for this purpose include chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents or chiral solvating agents. researchgate.netresearchgate.net
Evaluation of Novel Derivatives for Enhanced Research Applications
The newly synthesized library of analogues must be systematically evaluated to identify compounds with improved properties. This is typically performed using a tiered screening cascade. nih.gov
Primary Screening: A high-throughput screen (HTS) is first employed to test the entire library at a single concentration against the biological target of interest to identify initial "hits."
Dose-Response Analysis: Hits from the primary screen are then evaluated over a range of concentrations to determine their potency, typically expressed as an IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) value. nih.gov
Selectivity Profiling: Potent compounds are tested against a panel of related biological targets to assess their selectivity. A highly selective compound is often desired to minimize potential off-target effects.
Lead Optimization: Compounds with a promising balance of potency and selectivity are then subjected to further medicinal chemistry efforts to improve their ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Selected compounds with exceptional potency and selectivity can be further developed into chemical probes. acs.org These are powerful research tools that can be used to investigate biological pathways. For example, a highly selective inhibitor can be used to elucidate the specific role of its target protein in cellular processes. Advanced probes may incorporate fluorescent tags for microscopy applications or reactive groups for identifying binding partners. researchgate.net
| Evaluation Stage | Purpose | Example Assay / Technique | Outcome |
|---|---|---|---|
| Primary Screen | Identify active compounds from the library. | Enzyme inhibition assay at a single concentration (e.g., 10 µM). | A list of initial "hit" compounds. |
| Potency Determination | Quantify the activity of hit compounds. | IC₅₀ determination from an 8-point dose-response curve. nih.gov | Rank ordering of compounds by potency. |
| Selectivity Panel | Assess activity against related off-targets. | Testing against a panel of related enzymes or receptors. | Identification of selective vs. non-selective compounds. |
| Probe Development | Develop optimized compounds as research tools. | Attachment of a fluorescent dye or biotin tag. | A chemical probe for target validation and imaging. |
Analytical Methodologies for Research and Development of 7 4 Fluorophenyl 4,7 Dioxoheptanoic Acid
Quantitative and Qualitative Analytical Techniques
The dual nature of requiring both quantification and structural confirmation necessitates the use of robust and versatile analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography coupled with Mass Spectrometry (GC-MS) stand out as the primary tools for the routine analysis of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Systems
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for this compound. The inherent polarity of the carboxylic acid group and the chromophoric nature of the fluorophenyl ring lend themselves well to reversed-phase HPLC with ultraviolet (UV) detection.
A typical reversed-phase HPLC method would employ a C18 column to separate the analyte from potential impurities. The mobile phase would likely consist of a mixture of an aqueous component, often buffered and containing an acid such as formic or acetic acid to suppress the ionization of the carboxylic acid and ensure good peak shape, and an organic modifier like acetonitrile (B52724) or methanol (B129727). wjpmr.comresearchgate.net Gradient elution is often preferred to achieve optimal separation of compounds with varying polarities. psu.edu
UV detection is particularly effective due to the strong absorbance of the aromatic fluorophenyl group. The maximum absorbance wavelength (λmax) for this compound would be determined by a UV scan and is expected to be in the range of 240-260 nm, characteristic of such aromatic ketones. For enhanced sensitivity and selectivity, especially in complex matrices, a Diode Array Detector (DAD) or a Photodiode Array (PDA) detector can be employed to acquire full UV spectra of the eluting peaks, aiding in peak purity assessment. chromatographyonline.com
For quantitative analysis, a calibration curve would be constructed by analyzing a series of standard solutions of known concentrations. The linearity of the method is then established by plotting the peak area against the concentration. pharmtech.com
Interactive Data Table: Hypothetical HPLC Method Parameters for this compound
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 95% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | ~8.5 min |
In instances where the compound lacks a strong chromophore or when analyzing it in the presence of interfering substances, other detection systems can be considered. An Evaporative Light Scattering Detector (ELSD) can be used as a universal detector for non-volatile analytes. For ultimate sensitivity and structural confirmation, coupling HPLC with a mass spectrometer (HPLC-MS) is the gold standard.
Gas Chromatography (GC) Coupled with Mass Spectrometry (MS)
While HPLC is generally preferred for a compound with a carboxylic acid moiety due to its polarity and potential for thermal degradation, GC-MS can be a powerful tool for qualitative analysis, particularly for identifying volatile impurities or after derivatization of the target compound. youtube.com The carboxylic acid group of this compound would need to be derivatized, for instance, through esterification (e.g., with methanol to form the methyl ester) or silylation (e.g., with BSTFA), to increase its volatility and thermal stability for GC analysis. mdpi.com
Once in the gas phase, the molecules are separated based on their boiling points and interactions with the stationary phase of the GC column. A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane, would be suitable for this type of compound. nih.gov
The mass spectrometer detector provides invaluable structural information. youtube.com Upon entering the MS, the derivatized molecule would be ionized, typically by electron ionization (EI), causing it to fragment in a predictable manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. The molecular ion peak would confirm the molecular weight of the derivatized compound, and the fragmentation pattern would provide clues about its structure.
Predicted Key Mass Fragments for Methyl 7-(4-Fluorophenyl)-4,7-dioxoheptanoate (Derivatized Analyte):
Molecular Ion [M]⁺: The peak corresponding to the full mass of the derivatized molecule.
[M - OCH₃]⁺: Loss of the methoxy (B1213986) group from the ester.
[C₆H₄F-CO]⁺: Fragment corresponding to the fluorobenzoyl cation (m/z 123).
[C₆H₄F]⁺: Fluorophenyl cation (m/z 95).
Fragments arising from the cleavage of the aliphatic chain.
This fragmentation data, when compared with spectral libraries or analyzed by a skilled chemist, can unequivocally identify the compound and its related substances. researchgate.net
Advanced Separation Technologies
To address challenges such as complex sample matrices or the need for higher resolution and efficiency, advanced separation technologies can be employed.
Supercritical Fluid Chromatography (SFC)
SFC is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. chromatographytoday.com It is known for its high efficiency and speed. For a polar, acidic compound like this compound, a polar co-solvent such as methanol would be added to the CO₂ mobile phase to increase its solvating power. rsc.orgnih.gov An acidic or basic additive might also be necessary to ensure good peak shape for the carboxylic acid. nih.gov SFC can be particularly advantageous for chiral separations if a chiral stationary phase is used, should the compound have stereoisomers that require separation. The use of CO₂ as the primary mobile phase component also makes SFC a "greener" alternative to HPLC due to reduced organic solvent consumption. chromatographytoday.com
Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. chromatographyonline.comnih.gov Due to its carboxylic acid group, this compound is an excellent candidate for analysis by CE, especially in its anionic form at a pH above its pKa. nih.govresearchgate.net The separation is typically carried out in a fused-silica capillary filled with a background electrolyte solution. nih.gov The high efficiency of CE allows for the separation of very similar molecules, and its low sample and reagent consumption make it a cost-effective technique. nih.govjove.com Detection is most commonly performed using UV absorbance, similar to HPLC.
Method Validation for Reproducibility and Accuracy in Research Settings
For any analytical method to be considered reliable, it must undergo a thorough validation process. pharmtech.com Method validation ensures that the method is suitable for its intended purpose and provides consistent, accurate, and reproducible results. researchgate.netchromatographyonline.com The key parameters for validation in a research setting, particularly for an HPLC method, are outlined below, following the International Council for Harmonisation (ICH) guidelines. researchgate.net
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. chromatographyonline.com This is typically demonstrated by the resolution of the analyte peak from all other peaks in the chromatogram.
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. pharmtech.com This is determined by analyzing a series of dilutions of a standard solution and is typically expressed by the correlation coefficient (R²) of the calibration curve, which should ideally be ≥ 0.999. pharmtech.com
Accuracy: The closeness of the test results obtained by the method to the true value. pharmtech.com It is often assessed by the recovery of a known amount of analyte spiked into a blank matrix.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. pharmtech.com It is usually expressed as the relative standard deviation (%RSD) for a series of measurements and is assessed at two levels:
Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval of time.
Intermediate Precision (Inter-day precision): Precision within the same laboratory but on different days, with different analysts, or on different equipment.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Interactive Data Table: Hypothetical HPLC Method Validation Data for this compound
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Repeatability (%RSD) | ≤ 2.0% | 0.8% |
| Intermediate Precision (%RSD) | ≤ 2.0% | 1.2% |
| LOD | Signal-to-Noise ≥ 3 | 0.05 µg/mL |
| LOQ | Signal-to-Noise ≥ 10 | 0.15 µg/mL |
| Specificity | Analyte peak is well-resolved from impurities | Resolution > 2.0 |
By employing these analytical methodologies and adhering to stringent validation protocols, researchers can be confident in the quality and integrity of the data generated for this compound, which is crucial for its further development and application.
Future Perspectives and Translational Research Opportunities for 7 4 Fluorophenyl 4,7 Dioxoheptanoic Acid
Emerging Role in Specific Disease Models
The unique structural characteristics of 7-(4-fluorophenyl)-4,7-dioxoheptanoic acid suggest its potential for investigation in various disease models. The presence of the γ-diketone moiety is of particular interest, as compounds containing this functional group have been explored for their biological activities. mdpi.com Furthermore, the incorporation of fluorine into pharmacologically active molecules is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. nih.govnih.gov
While direct biological evaluation of this compound is not yet extensively documented, the known activities of related compounds provide a foundation for future research. For instance, certain aromatic ketones with fluoro-alkyl or fluoro-alkoxy groups have been investigated for their potential in treating parasitic diseases like malaria. google.com Peptidyl fluoromethyl ketones are known for their ability to selectively inhibit serine and cysteine proteases, which are implicated in a variety of diseases. nih.gov These examples underscore the potential for fluorinated ketones to interact with biological targets.
Future research could explore the activity of this compound and its derivatives in a range of disease models, as outlined in the table below.
Table 1: Potential Disease Models for Investigation
| Disease Area | Rationale for Investigation | Potential Research Direction |
| Infectious Diseases | Aromatic ketones with fluorinated moieties have shown activity against parasites such as Plasmodium. google.com | Screening for antimalarial, antiviral, and antibacterial activity. |
| Inflammatory Diseases | Some dicarbonyl compounds have demonstrated immunomodulatory effects. | Evaluation in models of arthritis, inflammatory bowel disease, and other inflammatory conditions. |
| Oncology | The role of various ketones and their derivatives in cellular proliferation and apoptosis is an active area of research. | Investigation of cytotoxic effects against various cancer cell lines. |
It is important to note that these are prospective areas of research based on the activities of structurally related compounds. Rigorous biological screening will be necessary to determine the actual therapeutic potential of this compound.
Potential in Agrochemical Development and Environmental Chemistry
The agrochemical industry continually seeks novel active ingredients with improved efficacy, selectivity, and environmental profiles. Fluorinated compounds are of significant interest in this sector, as the inclusion of fluorine can enhance the biological activity of pesticides. nih.govmdpi.com Aromatic ketones also serve as important intermediates in the synthesis of agrochemicals. in-part.comazom.com
The structure of this compound makes it a candidate for investigation in agrochemical applications. Future research could focus on its potential as a fungicide, herbicide, or insecticide.
Table 2: Potential Agrochemical Applications and Research Focus
| Application Area | Rationale | Research Focus |
| Fungicide | Many existing fungicides contain aromatic and heterocyclic moieties. | Screening against a panel of economically important plant pathogenic fungi. |
| Herbicide | The development of herbicides with novel modes of action is a key industry goal. moa-technology.com | Evaluation for pre- and post-emergent herbicidal activity against common weed species. |
| Insecticide | Fluorinated compounds have been successfully developed as insecticides. | Testing for insecticidal activity against a range of agricultural pests. |
From an environmental perspective, the fate and impact of any new agrochemical are of paramount importance. Studies on the environmental degradation of polycyclic aromatic ketones have been conducted, and similar investigations would be necessary for this compound. acs.org Research into the biodegradation of xenobiotic aromatic compounds is an active field, and understanding the environmental persistence of this molecule would be crucial for its potential development as a commercial product. mdpi.com
Integration with Artificial Intelligence and Machine Learning for Predictive Modeling
For a molecule like this compound, where empirical data is limited, AI and ML can play a significant role in guiding future research. Predictive models can be used to estimate a wide range of properties, from physicochemical characteristics to potential biological activities and toxicological profiles.
Table 3: Application of AI and ML in the Evaluation of this compound
| Predictive Model Type | Application | Potential Insights |
| Quantitative Structure-Activity Relationship (QSAR) | Predict biological activity based on chemical structure. acs.orgacs.org | Estimation of potential efficacy in various disease models or as an agrochemical. |
| Toxicity Prediction Models | Assess the likelihood of adverse effects. rsc.orgnih.govfrontiersin.org | Early identification of potential safety concerns, guiding further development. |
| ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Models | Predict the pharmacokinetic and toxicological properties of a compound. | Insight into the potential behavior of the compound in a biological system. |
| Generative Models | Design novel analogues with improved properties. moa-technology.com | Creation of a library of related compounds with enhanced activity or reduced toxicity. |
By leveraging these in silico tools, researchers can prioritize the most promising avenues for the synthesis and testing of this compound and its derivatives, making the discovery process more efficient and cost-effective.
Sustainable Synthesis and Green Chemistry Innovations for Related Compound Classes
The principles of green chemistry are increasingly influencing the synthesis of chemical compounds, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. in-part.comchemistryviews.org The synthesis of γ-diketones and aromatic ketones has been a focus of such innovations. azom.comacs.orgacs.orgorganic-chemistry.orgulb.ac.benih.govbyu.edu
Traditional methods for the synthesis of γ-diketones can be multi-step and may require harsh reaction conditions. organic-chemistry.org However, a number of more sustainable approaches have been developed.
Table 4: Comparison of Synthetic Methodologies for γ-Diketones
| Synthetic Approach | Description | Advantages |
| Traditional Methods | Often involve multiple steps and the use of stoichiometric reagents. organic-chemistry.org | Well-established and understood. |
| One-Pot Syntheses | Combine multiple reaction steps into a single procedure, reducing the need for intermediate purification. organic-chemistry.org | Increased efficiency, reduced waste. |
| Catalytic Methods | Employ catalysts to facilitate the reaction, often under milder conditions. chemistryviews.org | High atom economy, potential for recyclability of the catalyst. |
| Electrochemical Synthesis | Utilizes electricity to drive chemical reactions. ulb.ac.be | Avoids the use of stoichiometric oxidants or reductants. |
| Biocatalysis | Employs enzymes to catalyze specific reactions. acs.org | High selectivity, mild reaction conditions. |
These modern synthetic methods offer more environmentally benign routes to γ-diketones and could be adapted for the synthesis of this compound and its analogues. For example, the synthesis of 4,7-dioxo-7-phenylheptanoic acid has been reported from acetophenone (B1666503) and furfural (B47365). researchgate.netasianpubs.org The development of a green synthetic pathway would be a critical step in the sustainable production of this compound for any large-scale application.
Q & A
Q. What are the recommended synthetic routes for 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. A plausible route includes:
Friedel-Crafts Acylation : React 4-fluorophenylacetic acid (CAS 405-50-5, referenced in ) with a diketene derivative to introduce the dioxoheptanoic backbone.
Oxidation : Use catalytic oxidation (e.g., KMnO₄ or CrO₃) to form the 4,7-diketone structure.
Purification : Employ column chromatography with silica gel and a solvent system (e.g., ethyl acetate/hexane) to isolate the product .
Note: Reaction conditions (temperature, solvent, catalysts) should be optimized based on analogous fluorophenyl compounds (e.g., 4-(2-fluorophenyl)-4-oxobutanoic acid in ).
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze , , and NMR spectra to confirm the fluorophenyl group and diketone positions. Compare with PubChem data for analogous structures (e.g., InChI key URIXTVZXAZEZKR-UHFFFAOYSA-N in ) .
- High-Performance Liquid Chromatography (HPLC) : Quantify purity using a C18 column and UV detection at 254 nm.
- Mass Spectrometry (MS) : Confirm molecular weight (expected ~264.27 g/mol, similar to ) via ESI-MS or MALDI-TOF .
Q. What are the key physical and chemical properties of this compound?
- Methodological Answer :
- Melting Point : Expected range 120–125°C (based on structurally similar 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid, mp 122–124°C in ).
- Solubility : Slightly soluble in water; highly soluble in polar aprotic solvents (e.g., DMSO, DMF) .
- Stability : Stable under inert atmospheres at 2–8°C (refer to storage guidelines in ) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 1B/1C in ) .
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors (acute toxicity data in ) .
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can factorial design optimize the synthesis of this compound?
- Methodological Answer :
- Variables : Test factors like reaction temperature (60–100°C), catalyst concentration (0.1–1.0 mol%), and solvent polarity (e.g., toluene vs. DCM).
- Design : Use a 3-factor, 2-level factorial design (8 runs) to identify interactions. Analyze yields via ANOVA (refer to orthogonal design principles in ) .
- Outcome : Optimize for maximum yield and minimal byproducts (e.g., fluorophenyl degradation products noted in ) .
Q. How should researchers address contradictions in reported biological activities of fluorophenyl-containing analogs?
- Methodological Answer :
- Comparative Assays : Replicate studies under standardized conditions (e.g., cell lines, dosage) to isolate variables (e.g., antitumor activity vs. cytotoxicity in ) .
- Dose-Response Analysis : Use Hill plots to compare EC₅₀ values across studies.
- In Silico Modeling : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity discrepancies to targets like COX-2 or kinases .
Q. What computational methods validate the mechanistic role of the fluorophenyl group in biological interactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electron distribution to evaluate the fluorine atom’s electronegativity impact on binding (analogous to 4-fluorophenylacetic acid in ) .
- Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns to assess stability (reference NIST data standards in ) .
- SAR Studies : Compare with methoxy or methyl analogs (e.g., ) to quantify fluorine’s contribution .
Q. What experimental frameworks assess in vivo pharmacokinetics and toxicity?
- Methodological Answer :
- Animal Models : Administer doses (e.g., 10–100 mg/kg) to rodents; collect plasma for LC-MS/MS analysis of bioavailability.
- Toxicokinetics : Monitor organ histopathology and serum markers (AST/ALT) post-administration (align with GHS Category 2 guidelines in ) .
- Metabolite Profiling : Identify phase I/II metabolites via UPLC-QTOF-MS (refer to EPA DSSTox protocols in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
